2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an amino propane-1,3-diol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-fluorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the amino propane-1,3-diol backbone provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the fluorophenyl group, which can affect its reactivity and applications.
2-{[(4-Fluorophenyl)methyl]amino}propane-1,3-diol: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity in various applications .
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H14FNO2/c11-10-4-2-1-3-8(10)5-12-9(6-13)7-14/h1-4,9,12-14H,5-7H2 |
InChI Key |
FDRMZQBBRIIRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(CO)CO)F |
Origin of Product |
United States |
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